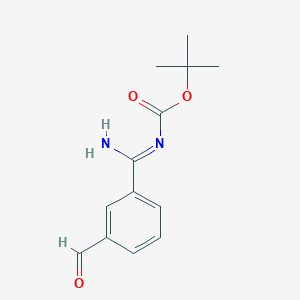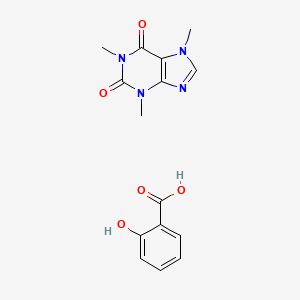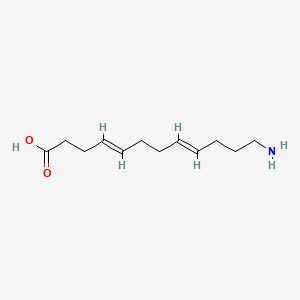
S-Ethyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-butan-2-yl-4,6-dinitrophenyl) ethylsulfanylformate is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group, an ethylsulfanyl group, and a butan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-butan-2-yl-4,6-dinitrophenyl) ethylsulfanylformate typically involves multiple steps. One common method includes the reaction of 2-butan-2-yl-4,6-dinitrophenol with ethylsulfanylformate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-butan-2-yl-4,6-dinitrophenyl) ethylsulfanylformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic aromatic substitution reactions can occur, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2-butan-2-yl-4,6-dinitrophenyl) ethylsulfanylformate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-butan-2-yl-4,6-dinitrophenyl) ethylsulfanylformate involves its interaction with various molecular targets. The dinitrophenyl group can undergo redox reactions, while the ethylsulfanyl group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-sec-butyl-4,6-dinitrophenol: Similar in structure but lacks the ethylsulfanyl group.
2,4-dinitrophenylhydrazine: Contains the dinitrophenyl group but has different functional groups attached.
Eigenschaften
CAS-Nummer |
6074-15-3 |
|---|---|
Molekularformel |
C13H16N2O6S |
Molekulargewicht |
328.34 g/mol |
IUPAC-Name |
(2-butan-2-yl-4,6-dinitrophenyl) ethylsulfanylformate |
InChI |
InChI=1S/C13H16N2O6S/c1-4-8(3)10-6-9(14(17)18)7-11(15(19)20)12(10)21-13(16)22-5-2/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
QKKGMEKXCCXHKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile--hydrogen chloride (1/1)](/img/structure/B13766589.png)






